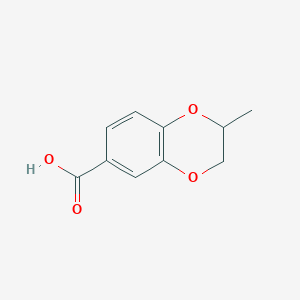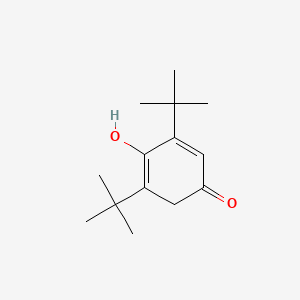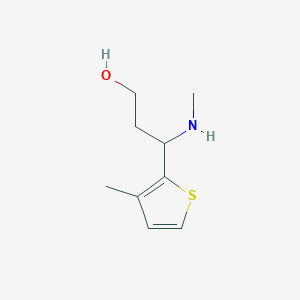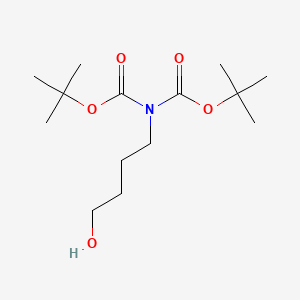![molecular formula C16H17NO2 B13946770 Ethyl 4-[methyl(phenyl)amino]benzoate CAS No. 158833-49-9](/img/structure/B13946770.png)
Ethyl 4-[methyl(phenyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ethyl 4-[methyl(phenyl)amino]benzoate can be synthesized using 4-aminobenzoic acid ethyl ester, triethyl orthoformate, and N-methylaniline as raw materials. The synthesis involves heating and stirring the mixture, followed by vacuum distillation to obtain the desired product . The industrial production method involves similar steps but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, sodium bicarbonate, and various solvents.
Scientific Research Applications
Ethyl 4-[methyl(phenyl)amino]benzoate is used in various scientific research applications:
Chemistry: It is used as a UV absorber in different chemical formulations.
Biology: Its UV absorption properties make it useful in biological studies involving UV radiation.
Medicine: It is explored for potential medical applications due to its chemical properties.
Industry: Widely used in the production of polyurethane, adhesives, and foams to enhance UV resistance.
Mechanism of Action
The compound exerts its effects by absorbing UV radiation, preventing it from penetrating and damaging the material it is incorporated into. The molecular structure allows it to absorb UV radiation effectively, converting it into less harmful energy forms .
Comparison with Similar Compounds
Ethyl 4-[methyl(phenyl)amino]benzoate is unique due to its high UV absorption efficiency and compatibility with various materials. Similar compounds include:
Properties
CAS No. |
158833-49-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16(18)13-9-11-15(12-10-13)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI Key |
OHDMELASUIKEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


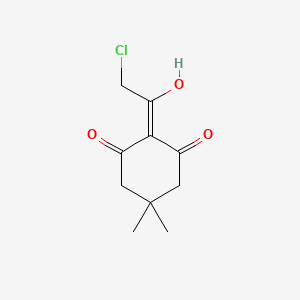
![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
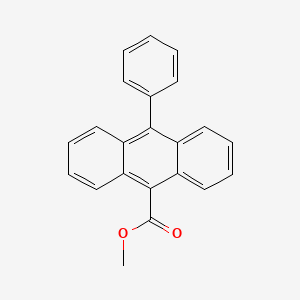
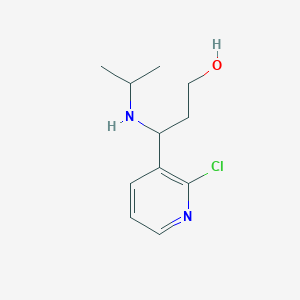
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
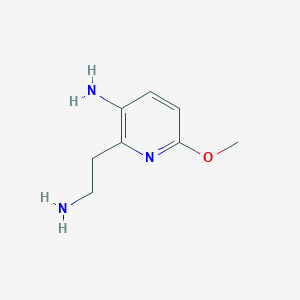
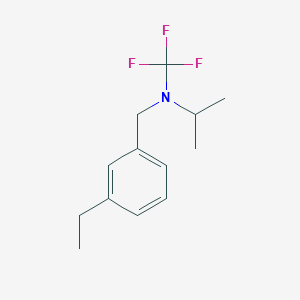
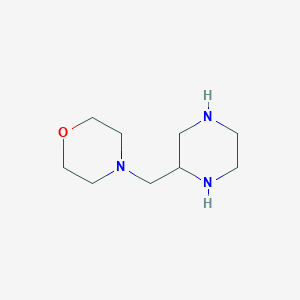
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
